
GW8510
Übersicht
Beschreibung
GW8510 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) bekannt ist. Cyclin-abhängige Kinasen sind Serin-Threonin-Kinasen, die für den Zellzyklusfortschritt entscheidend sind. This compound ist ein substituiertes Analogon von 3-(Benzyliden)-indolin-2-on und ist für seine Fähigkeit bekannt, CDK2 selektiv zu hemmen, wodurch der Übergang von der G1-Phase zur S-Phase des Zellzyklus blockiert wird .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 4-{[(7-Oxo-6,7-Dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-yliden)methyl]amino}-N-(2-pyridinyl)-benzolsulfonamid.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird als gelber Feststoff mit einer Reinheit von etwa 98 % geliefert, wie durch Hochleistungsflüssigchromatographie (HPLC) bestimmt wurde .
Wissenschaftliche Forschungsanwendungen
Cancer Research
GW8510 has been investigated for its anticancer properties across various cancer types. Notably, it has shown effectiveness against colorectal cancer (CRC) cells, including LoVo, HCT15, DLD-1, and HT-29 cell lines.
Case Study: Colorectal Cancer
- Objective : To assess the anticancer effects of this compound on CRC cells.
- Findings : this compound exhibited potent activity against CRC cell lines, with p53 wild-type cells being more sensitive than p53 mutant cells. The compound induced G2/M cell cycle arrest regardless of p53 status, indicating its potential as a therapeutic agent in CRC treatment .
Cell Line | p53 Status | Sensitivity to this compound |
---|---|---|
LoVo | Wild-type | High |
HCT15 | Mutant | Moderate |
DLD-1 | Mutant | Moderate |
HT-29 | Mutant | Moderate |
Diabetes Research
This compound has been studied for its ability to enhance insulin expression in pancreatic alpha cells. This application is particularly relevant for type 1 diabetes treatment.
Case Study: Insulin Expression
- Objective : To investigate the effects of this compound on insulin expression in alpha cells.
- Findings : Treatment with this compound increased insulin expression and secretion in both mouse alpha cells and human islets. The compound was shown to up-regulate p53 transcriptional activity, which is linked to insulin gene regulation .
Treatment Duration | Insulin Expression Level (Relative Units) |
---|---|
Control | 1.0 |
3 Days | 7.0 |
5 Days | 9.5 |
Mechanistic Insights
This compound operates through multiple biochemical pathways:
- Cell Cycle Regulation : By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to G2/M arrest and reduced cell proliferation.
- p53 Pathway Activation : The compound enhances p53 activity through post-translational modifications, which stabilizes p53 and promotes its transcriptional targets .
Wirkmechanismus
Target of Action
GW8510, also known as 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide, is primarily an inhibitor of cyclin-dependent kinase-2 (CDK2) . CDKs are serine-threonine kinases crucial for cell cycle progression . They function as kinases only in complex with cyclins .
Mode of Action
This compound selectively inhibits CDK2 with an IC50 of 10 nM . It also inhibits CDK1 and CDK4 with IC50s of 110 nm and 130 nM, respectively . This compound blocks the G1 to S transition in the cell cycle . Treatment of cultured diploid fibroblasts with this compound reduced BrdU incorporation and inhibited the phosphorylation of Rb protein, a CDK2 substrate .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression. Progression through the four phases of the cell division cycle (G1, S, G2, and M) is controlled by the formation and degradation of CDK-cyclin complexes . By blocking the G1 to S transition, this compound effectively halts the cell cycle .
Pharmacokinetics
It is noted that this compound is soluble in dmso at 18 mg/ml , which may influence its bioavailability and distribution.
Result of Action
This compound has been shown to reduce the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also ameliorates cellular senescence by enhancing mitochondrial function, decreasing SA-β-gal staining, p21 and SASP marker expression, and rescues age-related histomorphological changes in mouse hippocampus, heart, kidney, and liver .
Action Environment
It is noted that this compound can extend the lifespan of yeast, and c57bl/6j or icr mice by 9218%, 319%, and 1429%, respectively . This suggests that the compound’s action, efficacy, and stability may be influenced by the biological environment in which it is applied.
Biochemische Analyse
Biochemical Properties
GW8510 functions as a kinase inhibitor only in complex with cyclins . Within these complexes, the cyclin molecule serves a regulatory role, whereas CDK2 has the catalytic activity . This compound selectively inhibits CDK2, and it also inhibits CDK1 and CDK4 to a lesser extent .
Cellular Effects
This compound has been shown to block the G1 to S transition in the cell cycle . It reduces the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also reduces the phosphorylation of Rb protein, a CDK2 substrate .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively blocking the adenosine triphosphate (ATP) binding site . This inhibits the activity of CDK2 and other CDKs, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce BrdU incorporation over time, indicating a decrease in DNA synthesis and cell proliferation .
Dosage Effects in Animal Models
Topical application of this compound on neonatal rats reduced etoposide-induced hair loss at the site of application in approximately 50% of the animals . This suggests that the effects of this compound can vary with different dosages and can have protective effects at certain doses .
Metabolic Pathways
Given its role as a CDK2 inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GW8510 involves the reaction of 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is supplied as a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GW8510 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Halogenierungsmittel oder Nukleophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Thiazoloindolderivaten führen, während Substitutionsreaktionen verschiedene substituierte Benzolsulfonamide produzieren können .
Vergleich Mit ähnlichen Verbindungen
Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.
Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.
Purvalanol: A selective CDK inhibitor that targets CDK2 and CDK4.
Uniqueness of GW8510: this compound is unique in its high selectivity for CDK2, with an IC50 value of 10 nanomolar. It also inhibits CDK1 and CDK4 with higher IC50 values of 110 nanomolar and 130 nanomolar, respectively. This selectivity makes this compound a valuable tool for studying CDK2-specific pathways and their role in cell cycle regulation .
Biologische Aktivität
GW8510 is a synthetic compound classified as a cyclin-dependent kinase (CDK) inhibitor, primarily studied for its potential therapeutic applications in various diseases, including cancer and diabetes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications in clinical settings.
This compound has been shown to exert its biological effects through several key mechanisms:
-
Inhibition of Ribonucleotide Reductase (RRM2) :
- This compound effectively downregulates RRM2, a crucial enzyme in DNA synthesis, which is often overexpressed in cancer cells leading to chemoresistance. This inhibition enhances the sensitivity of lung squamous cell carcinoma (LSCC) cells to gemcitabine, a common chemotherapeutic agent. The compound induces autophagy and apoptosis in these cells, suggesting a dual mechanism of action involving both cell survival pathways and apoptotic signals .
-
Activation of the p53 Pathway :
- In pancreatic alpha cells, this compound increases insulin expression by activating the p53 transcriptional activity. This activation leads to upregulation of insulin gene (Ins2) expression through a JNK- and p38-dependent mechanism. The compound's role in enhancing p53 activity suggests potential applications in diabetes management by promoting insulin secretion from non-beta cells .
- Cell Cycle Regulation :
Table 1: Summary of Biological Activities of this compound
Clinical Implications
The findings surrounding this compound's biological activity highlight its potential as a therapeutic agent in diverse medical contexts:
- Cancer Therapy : The ability of this compound to sensitize cancer cells to chemotherapy by targeting RRM2 presents a promising strategy for overcoming drug resistance in LSCC and potentially other malignancies.
- Diabetes Management : By enhancing insulin production through p53 pathway activation, this compound could offer new avenues for treating diabetes, particularly in cases where traditional therapies are ineffective.
Eigenschaften
IUPAC Name |
4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIYBIKHDLGMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222036-17-1 | |
Record name | GW8510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.